N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18(17-11-5-7-14-6-1-4-10-16(14)17)12-13-21-19(24)20(25)22-15-8-2-3-9-15/h1,4-7,10-11,15,18,23H,2-3,8-9,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBLFOZSSDUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the hydroxypropyl group through a Grignard reaction. The cyclopentyl group is then added via a nucleophilic substitution reaction. The final step involves the formation of the ethanediamide linkage through a condensation reaction with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthalene ring can be reduced to a dihydronaphthalene derivative using hydrogenation catalysts.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or aryl halides with a suitable base like sodium hydride (NaH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of dihydronaphthalene derivatives
Substitution: Formation of new alkyl or aryl derivatives
Scientific Research Applications
N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations
Backbone Variations :
- The ethanediamide backbone in the target compound and its pyridine/thiophene analogs allows for dual hydrogen-bonding interactions, unlike the acetamide derivative , which has a single amide bond. This difference may influence binding affinity in biological systems.
Substituent Effects: Cyclopentyl vs. Pyridinyl: The cyclopentyl group in the target compound is non-aromatic and lipophilic, favoring membrane permeability. Naphthalene vs. Thiophene: The naphthalen-1-yl group enhances hydrophobicity and π-π stacking, while the thiophen-2-yl group introduces sulfur atoms capable of forming hydrogen bonds or interacting with metal ions.
Physicochemical Properties: The dimethylamino group in the analog from increases basicity (pKa ~9–10), enabling protonation in physiological conditions and enhancing solubility. This contrasts with the neutral cyclopentyl group in the target compound. The oxopyrrolidinyl group in adds conformational rigidity, which may restrict rotational freedom and improve target selectivity.
Synthetic Routes :
- The synthesis of naphthalene-containing analogs (e.g., ) likely involves nucleophilic substitution or coupling reactions, similar to methods described for triazole-acetamide derivatives in . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common strategy for introducing heterocyclic motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
